1-(1,3-Benzodioxol-5-ylmethyl)-5-oxopyrrolidine-3-carboxylic acid
CAS No.: 261363-49-9
Cat. No.: VC21432918
Molecular Formula: C13H13NO5
Molecular Weight: 263.25g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 261363-49-9 |
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Molecular Formula | C13H13NO5 |
Molecular Weight | 263.25g/mol |
IUPAC Name | 1-(1,3-benzodioxol-5-ylmethyl)-5-oxopyrrolidine-3-carboxylic acid |
Standard InChI | InChI=1S/C13H13NO5/c15-12-4-9(13(16)17)6-14(12)5-8-1-2-10-11(3-8)19-7-18-10/h1-3,9H,4-7H2,(H,16,17) |
Standard InChI Key | QPPHUXXOFJHSIQ-UHFFFAOYSA-N |
SMILES | C1C(CN(C1=O)CC2=CC3=C(C=C2)OCO3)C(=O)O |
Canonical SMILES | C1C(CN(C1=O)CC2=CC3=C(C=C2)OCO3)C(=O)O |
Introduction
Structural Characteristics
Molecular Structure
1-(1,3-Benzodioxol-5-ylmethyl)-5-oxopyrrolidine-3-carboxylic acid is a heterocyclic compound that combines several key structural elements. The core structure consists of a pyrrolidine ring with a carbonyl group at position 5 (forming a lactam) and a carboxylic acid group at position 3. The nitrogen atom of the pyrrolidine ring is connected to a benzodioxole moiety via a methyl bridge. This structure is closely related to 1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxylic acid, which differs only in the direct attachment of the benzodioxole group to the pyrrolidine nitrogen without the methyl bridge . The benzodioxole group contains a methylenedioxy bridge forming a five-membered ring fused to a benzene ring, creating a bicyclic structure that is present in many natural products and pharmaceuticals.
Structural Comparison to Related Compounds
The compound shares structural similarities with various 1,3-diaryl-5-oxo-proline derivatives that have been studied as endothelin receptor ligands . These related compounds typically feature a pyrrolidine ring with substitutions at positions 1 and 3, and a carbonyl group at position 5. The presence of the benzodioxole group is particularly notable, as this structural element appears in several biologically active compounds described in the literature . The methyl bridge between the benzodioxole and pyrrolidine portions potentially adds conformational flexibility compared to directly linked analogs.
Physical and Chemical Properties
Predicted Physical Properties
Based on its structural components, 1-(1,3-Benzodioxol-5-ylmethyl)-5-oxopyrrolidine-3-carboxylic acid would be expected to have a molecular weight slightly higher than that of the related compound 1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxylic acid, which has a molecular formula of C₁₂H₁₁NO₅ . The addition of a methyl bridge would increase the molecular formula to C₁₃H₁₃NO₅. The compound likely exhibits moderate solubility in polar organic solvents due to the presence of both lipophilic (benzodioxole) and hydrophilic (carboxylic acid) functional groups. Its amphipathic nature would contribute to its potential for membrane permeability, an important consideration for drug development.
Predicted Spectroscopic Properties
The spectroscopic profile of 1-(1,3-Benzodioxol-5-ylmethyl)-5-oxopyrrolidine-3-carboxylic acid would include characteristic signals in ¹H NMR spectra, including:
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A singlet for the methylenedioxy protons (-OCH₂O-) of the benzodioxole group
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Signals for the aromatic protons of the benzodioxole moiety
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A singlet for the methylene bridge between the benzodioxole and pyrrolidine rings
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Complex multiplet patterns for the pyrrolidine ring protons
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A broad signal for the carboxylic acid proton
Similar to related compounds described in the literature, the compound might display atropisomerism due to restricted rotation around certain bonds, potentially resulting in more complex spectroscopic patterns .
Synthesis Approaches
Synthetic Challenges
The main synthetic challenges would likely involve:
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Selective alkylation of the pyrrolidine nitrogen
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Potential epimerization at the stereogenic center at position 3 of the pyrrolidine ring
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Protection and deprotection strategies for the carboxylic acid during the synthesis
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Purification and separation of potential diastereomers
Based on the synthetic methods described for related compounds, the separation of diastereomers might be accomplished using flash chromatography, as was reported for the separation of (±)-trans and (±)-cis derivatives of related 1,3-disubstituted-5-oxo-prolines .
Analytical Characterization
Predicted Chromatographic Behavior
Table 1: Predicted Chromatographic Properties
Property | Predicted Value | Notes |
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HPLC Retention Time | Moderate to high | Due to benzodioxole group increasing lipophilicity |
Chromatographic Resolution | Challenging | If stereoisomers are present |
Mass Spectrometry Detection | Good sensitivity | Forms stable ions in ESI mode |
UV Detection | Strong absorption | Due to aromatic and carbonyl chromophores |
Predicted Mass Spectrometry Profile
For mass spectrometry analysis, the compound would likely show characteristic fragmentation patterns. Based on data from related compounds, the following adducts and their predicted m/z values might be observed:
Table 2: Predicted Mass Spectrometry Adducts
Adduct | Predicted m/z |
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[M+H]⁺ | Depends on exact molecular weight |
[M+Na]⁺ | Depends on exact molecular weight |
[M-H]⁻ | Depends on exact molecular weight |
The fragmentation pattern might include loss of CO₂ from the carboxylic acid group and cleavage at the methylene bridge connecting the benzodioxole and pyrrolidine moieties.
Structure-Activity Relationships
Impact of Structural Modifications
The methylene bridge connecting the benzodioxole group to the pyrrolidine nitrogen represents a significant modification compared to directly linked analogs. This modification would likely affect:
The presence of the carboxylic acid group at position 3 of the pyrrolidine ring creates a stereogenic center, potentially leading to stereoisomers with different biological activities. As observed with related compounds, the trans and cis isomers might exhibit distinct properties and would require careful separation and characterization .
Research Applications
Future Research Directions
Future research on this compound and its derivatives might explore:
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Comprehensive structure-activity relationships focusing on the impact of stereochemistry
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Detailed binding studies with potential protein targets
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Development of improved synthetic routes with stereochemical control
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Investigation of the compound's metabolic stability and pharmacokinetic properties
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Exploration of potential applications beyond endothelin receptor modulation
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